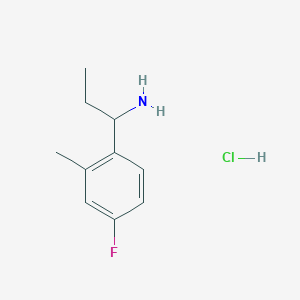

1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride

Description

1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a phenylalkylamine derivative with the molecular formula C₁₀H₁₅ClFN (molecular weight: 203.69 g/mol) . Its IUPAC name specifies a propan-1-amine backbone substituted at position 1 with a 4-fluoro-2-methylphenyl group, forming a hydrochloride salt. The compound’s structure includes a primary amine (-NH₂) attached to a chiral carbon, making stereochemistry a critical factor in its activity. Key identifiers include CAS 1803588-71-7, PubChem CID 53395653, and MDL number MFCD28126655 .

The compound is typically synthesized via reductive amination or substitution reactions involving halogenated precursors.

Properties

Molecular Formula |

C10H15ClFN |

|---|---|

Molecular Weight |

203.68 g/mol |

IUPAC Name |

1-(4-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-3-10(12)9-5-4-8(11)6-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H |

InChI Key |

KQJKNPFYXVDWSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine donor and a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the methyl group on the phenyl ring can influence its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Position and Branching Comparisons

Key Observations :

- Branching : The target compound’s propan-1-amine backbone differs from the propan-2-amine in the analog from . This branching impacts molecular conformation and receptor interactions.

- Functional Groups: The absence of a ketone (unlike cathinones in ) likely diminishes stimulant activity, as ketones in cathinones enhance dopamine reuptake inhibition .

Stereochemical Variants

Table 2: Enantiomeric Comparisons

Key Observations :

- Receptor Specificity: Enantiomers exhibit divergent affinities for monoamine transporters. For example, (R)-isomers of cathinone analogs show higher dopamine transporter (DAT) selectivity .

- Synthetic Challenges : Enantiopure synthesis requires chiral catalysts or resolution techniques, increasing complexity .

Pharmacological Analogues

Table 3: Activity Comparisons with Cathinones and β-Adrenergics

Key Observations :

- Cathinones vs. Target Compound: The ketone group in cathinones () increases polarity (lower logP) and enhances stimulant effects via DAT inhibition, absent in the target compound.

- Vasodilators : Buflomedil () shares a phenylpropanamine backbone but includes a tertiary amine and methoxy groups, enabling α2-receptor antagonism .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : Derivatives like those in adopt gauche conformations in the -CH(OH)-CH₂-NH- chain, influencing solubility and stability. The target compound’s primary amine may form stronger hydrogen bonds, enhancing crystallinity .

- Thermal Stability : Hydrochloride salts generally exhibit higher melting points than free bases. The target compound’s melting point is unreported, but analogs like 4-FPD HCl () melt at 101–103°C, suggesting similar thermal behavior .

Biological Activity

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid (commonly referred to as the keto impurity of Amfenac) is a compound that has garnered attention due to its notable biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid features an amino group, a benzoyl moiety, and multiple carbonyl functionalities. This structural arrangement is pivotal for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C15H13NO4 |

| Molecular Weight | 273.27 g/mol |

| Functional Groups | Amino, Carbonyl |

Anti-inflammatory Properties

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid exhibits significant anti-inflammatory activity. It is structurally related to Amfenac, a known non-steroidal anti-inflammatory drug (NSAID). The compound's mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Bacillus subtilis | 25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study investigated the compound's effect on inflammation in animal models. Results indicated a significant reduction in paw edema in rats treated with 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid compared to controls, supporting its potential as an NSAID.

- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The study reported that it exhibited effective growth inhibition against Staphylococcus aureus and Enterococcus faecium, reinforcing its applicability in treating bacterial infections .

- Interaction Studies : Further interaction studies revealed that 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid binds effectively to COX enzymes, with binding affinities comparable to those of established NSAIDs. This suggests that it could be optimized for enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.